molecular formula C21H18ClF5N4O4 B605930 BAY-2402234 CAS No. 2225819-06-5

BAY-2402234

货号: B605930
CAS 编号: 2225819-06-5
分子量: 520.8 g/mol
InChI 键: KNVJMHHAXCPZHF-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY-2402234 是一种新型、选择性的二氢乳清酸脱氢酶 (DHODH) 抑制剂,该酶参与从头嘧啶合成途径。 该化合物在治疗各种恶性肿瘤(包括结直肠癌和髓系恶性肿瘤)方面已显示出令人鼓舞的临床前结果 .

作用机制

BAY-2402234 通过选择性抑制 DHODH 发挥其作用,DHODH 是一种在嘧啶合成途径中将二氢乳清酸转化为乳清酸的酶。这种抑制导致嘧啶核苷酸水平下降,而嘧啶核苷酸对于 DNA 和 RNA 合成至关重要。 由此产生的核苷酸库失衡诱导癌细胞分化并抑制其增殖 . 涉及的分子靶点和途径包括挽救途径,其中尿苷补充可以绕过抑制并挽救细胞增殖 .

生化分析

Biochemical Properties

BAY-2402234 plays a crucial role in biochemical reactions by inhibiting the activity of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo synthesis of pyrimidines, converting dihydroorotate to orotate. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition leads to a decrease in the proliferation of cancer cells. This compound interacts with DHODH with high specificity and potency, exhibiting low-nanomolar inhibitory activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In colorectal carcinoma (CRC) cell lines, this compound potently inhibits cell proliferation in the sub-nanomolar to low-nanomolar range . The anti-proliferative effects of this compound can be rescued by uridine supplementation, which bypasses DHODH via the salvage pathway, demonstrating the on-target specificity of the inhibitor . Additionally, this compound induces differentiation in acute myeloid leukemia (AML) cell lines, as evidenced by the upregulation of differentiation markers .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of dihydroorotate dehydrogenase (DHODH). By binding to DHODH, this compound prevents the conversion of dihydroorotate to orotate, thereby disrupting the de novo synthesis of pyrimidines . This inhibition leads to a decrease in the availability of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in the inhibition of cell proliferation and induction of cell differentiation . The binding interactions of this compound with DHODH are highly specific, with an inhibitory concentration (IC50) in the low-nanomolar range .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits strong in vivo anti-tumor efficacy in monotherapy in various subcutaneous xenograft models . The stability and degradation of this compound have been studied, and it has been found to maintain its inhibitory activity over extended periods . Long-term effects on cellular function have also been observed, with this compound inducing sustained inhibition of cell proliferation and differentiation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has shown dose-dependent anti-tumor efficacy in subcutaneous and intracranial models of small cell lung cancer (SCLC) . Both once-daily and intermittent dosing schedules have been well-tolerated and highly active . At higher doses, this compound has demonstrated robust anti-tumor activity, including tumor regressions in some models . Toxic or adverse effects at high doses have not been extensively reported.

Metabolic Pathways

This compound is involved in the metabolic pathway of pyrimidine synthesis. By inhibiting dihydroorotate dehydrogenase (DHODH), this compound disrupts the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines . This inhibition affects the overall metabolic flux of pyrimidine synthesis, leading to a decrease in the availability of pyrimidines for DNA and RNA synthesis . The compound’s interaction with DHODH is highly specific, with low-nanomolar inhibitory activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied extensively. This compound exhibits great oral bioavailability and target engagement in all preclinical species tested . The compound is distributed effectively within cells and tissues, with significant accumulation observed in tumor tissues . The transport of this compound is facilitated by its interaction with specific transporters and binding proteins, ensuring its effective localization and accumulation within target cells .

Subcellular Localization

The subcellular localization of this compound has been investigated to understand its activity and function. This compound is primarily localized within the mitochondria, where dihydroorotate dehydrogenase (DHODH) is located . This localization is crucial for its inhibitory activity, as it allows this compound to effectively target and inhibit DHODH within the mitochondria . The compound’s targeting signals and post-translational modifications play a role in directing it to specific compartments or organelles within the cell .

准备方法

BAY-2402234 的具体合成路线和反应条件尚未公开详细披露。 已知该化合物是通过表型筛选鉴定的,并因其对 DHODH 的强抑制活性而被选中 . 工业生产方法可能会涉及优化这些合成路线,以确保高收率和纯度。

科学研究应用

相似化合物的比较

BAY-2402234 作为 DHODH 抑制剂具有高选择性和效力,这一点是独一无二的。类似的化合物包括其他 DHODH 抑制剂,如来氟米特和布屈那。 this compound 在临床前模型中显示出优越的疗效以及更好的安全性 . 它在 AML 模型中诱导分化和抑制结直肠癌肿瘤生长的能力使其有别于其他 DHODH 抑制剂 .

生物活性

BAY-2402234 is a novel and selective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of various malignancies, including acute myeloid leukemia (AML) and colorectal carcinoma (CRC). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for clinical use.

This compound functions by inhibiting DHODH, which plays a pivotal role in the conversion of dihydroorotate to orotate in the pyrimidine synthesis pathway. This inhibition leads to a reduction in nucleotide availability, impacting cell proliferation and differentiation processes in cancer cells. The compound demonstrates high selectivity for DHODH with an IC50 value of 1.2 nM, indicating potent enzymatic inhibition .

Key Pharmacological Properties

PropertyValue
Molecular Weight520.84 g/mol
LogD2.7
Plasma Protein Binding9.9%
Blood Clearance0.87 L/h/kg
Volume of Distribution3.0 L/kg
Oral Bioavailability101%
Half-life4.1 h

Efficacy in Acute Myeloid Leukemia (AML)

This compound has shown promising results in preclinical models of AML, characterized by its ability to induce differentiation and inhibit proliferation across multiple AML subtypes. In vitro studies revealed that treatment with this compound led to a dose-dependent upregulation of CD11b, a marker indicative of myeloid differentiation, in MOLM-13 and HEL cell lines .

In Vivo Studies

In vivo experiments demonstrated a significant reduction in human AML cell populations within bone marrow and spleen tissues of this compound-treated mice compared to controls. Specifically, human AML cells constituted only 39% of cells in treated bone marrow versus 78% in controls . The treatment also resulted in increased CD11b-positive cells, further supporting the differentiation effect induced by this compound.

Impact on Gene Expression

The compound's influence on gene expression was profound, affecting several key regulatory genes involved in cell cycle progression and differentiation:

  • Upregulated Genes : P21/CDKN1A (cell cycle arrest)
  • Downregulated Genes : HMGA1 (cancer stem cell self-renewal), HOXA9, FLT3, c-MYC (differentiation block)

These transcriptional changes suggest that this compound not only inhibits proliferation but also promotes differentiation through complex intracellular signaling pathways .

Efficacy in Colorectal Carcinoma (CRC)

This compound has also been evaluated for its effects on CRC. Preclinical studies indicate that it exhibits potent anti-proliferative effects against CRC cell lines at sub-nanomolar concentrations. Notably, uridine supplementation could rescue cell proliferation, confirming the specificity of DHODH inhibition .

In Vivo Tumor Models

In CRC patient-derived xenograft (PDX) models, this compound demonstrated significant tumor growth inhibition in over 60% of cases tested. Transcriptomic analyses revealed extensive gene regulation changes following treatment, highlighting its potential as a therapeutic agent against CRC .

Selectivity and Differential Effects

Recent studies indicate that this compound selectively induces apoptosis in glioblastoma cells expressing wild-type EGFR while sparing those with mutant EGFR variants . This differential effect underscores the potential for tailoring therapies based on specific genetic contexts within tumors.

属性

IUPAC Name

N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF5N4O4/c1-3-30-17(9-32)29-31(20(30)34)15-8-16(35-10(2)21(25,26)27)11(7-14(15)24)19(33)28-18-12(22)5-4-6-13(18)23/h4-8,10,32H,3,9H2,1-2H3,(H,28,33)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVJMHHAXCPZHF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF5N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225819-06-5
Record name Orludodstat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2225819065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORLUDODSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8GF945GMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY-2402234
Reactant of Route 2
Reactant of Route 2
BAY-2402234
Reactant of Route 3
BAY-2402234
Reactant of Route 4
Reactant of Route 4
BAY-2402234
Reactant of Route 5
BAY-2402234
Reactant of Route 6
BAY-2402234
Customer
Q & A

ANone: BAY-2402234, also known as Orludodstat, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) [, , , ]. DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis, converting dihydroorotate to orotate. By inhibiting DHODH, this compound disrupts the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This disruption ultimately leads to the inhibition of cell proliferation and induces differentiation in certain cell types, particularly those highly reliant on de novo pyrimidine synthesis [, , ].

ANone: Cancer cells, especially those with high proliferation rates, often rely heavily on de novo pyrimidine synthesis to support their rapid growth []. This compound exploits this dependence by inhibiting DHODH, leading to a depletion of pyrimidine nucleotides and subsequently impairing DNA replication and cell division in these cells. Additionally, in specific cancers like acute myeloid leukemia (AML), this compound has been shown to induce differentiation, forcing the cancerous cells to mature and potentially halting uncontrolled proliferation [, , ].

ANone: Preclinical studies have demonstrated that this compound exhibits a favorable pharmacological profile. It demonstrates high selectivity for DHODH, potentially minimizing off-target effects. Moreover, this compound has shown efficacy in various in vitro and in vivo models of hematological malignancies and solid tumors [, , ]. This efficacy, combined with its promising pharmacokinetic properties, makes it a potentially valuable therapeutic option.

ANone: Yes, this compound has progressed to clinical trials for hematological malignancies, including AML [, , ]. While detailed results are pending publication, initial findings suggest promising anti-tumor activity. Notably, clinical studies are ongoing to assess its safety and efficacy in a broader range of cancers.

ANone: Research has identified a subset of B-ALL cells characterized by active preBCR signaling, termed "relapse predictive cells" (RPCs) []. These RPCs exhibit increased dependence on glucose for uridine synthesis, a process reliant on the pyrimidine biosynthesis pathway targeted by this compound. This finding suggests that this compound may be particularly effective in targeting these treatment-resistant and relapse-associated B-ALL cells.

ANone: Studies have shown promising synergistic effects when this compound is combined with other therapeutic agents. For instance, in TP53-deficient acute lymphoblastic leukemia (ALL) cells, this compound demonstrated synergy with ATR checkpoint inhibitors, leading to a robust apoptotic response []. This synergistic potential highlights the possibility of developing combination therapies to enhance efficacy and potentially overcome resistance mechanisms.

ANone: Although specific spectroscopic data for this compound is not readily available in the provided abstracts, its chemical structure has been described [, , , ]. Understanding its molecular structure and properties is crucial for optimizing its formulation, stability, and ultimately its delivery and efficacy as a therapeutic agent.

ANone: While the provided research does not delve deeply into resistance mechanisms specific to this compound, it is essential to acknowledge that the development of drug resistance is a common challenge in cancer treatment. Future research will be crucial for understanding potential resistance mechanisms and developing strategies to circumvent them.

ANone: Research on biomarkers that can predict response to this compound is ongoing. Identifying reliable biomarkers would be immensely valuable in personalizing treatment, ensuring that patients most likely to benefit from this compound are identified and treated accordingly.

ANone: The discovery and development of this compound represent a significant advancement in cancer research, particularly in the field of targeted therapies [, , , , ]. Its unique mechanism of action and promising preclinical and early clinical data highlight the therapeutic potential of DHODH inhibition. Continued research on this compound and other DHODH inhibitors holds immense promise for improving treatment outcomes for patients battling various types of cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。